molecular formula C13H11N5O2S2 B10865455 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Cat. No.: B10865455
M. Wt: 333.4 g/mol
InChI Key: UXBKMLDLIROHDS-UHFFFAOYSA-N
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Description

4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure that combines a pyridine ring, a triazole ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the pyridine ring through nucleophilic substitution reactions. The final step usually involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-pyridin-3-yl-benzenesulfonamide
  • 4-chloro-N-pyridin-3-ylmethyl-benzenesulfonamide
  • 4-methyl-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is unique due to the presence of the triazole ring, which is not commonly found in other similar compounds

Properties

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S2/c14-22(19,20)11-5-3-10(4-6-11)18-12(16-17-13(18)21)9-2-1-7-15-8-9/h1-8H,(H,17,21)(H2,14,19,20)

InChI Key

UXBKMLDLIROHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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